

# Fundamental Characteristics and Sources

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## Compound Focus: Moronic Acid

CAS No.: 6713-27-5

Cat. No.: S596226

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**Moronic acid** (3-oxoolean-18-en-28-oic acid) is a pentacyclic triterpene with the molecular formula  $C_{30}H_{46}O_3$  and a molar mass of 454.68 g/mol [1] [2]. It typically appears as a white to off-white crystalline solid [2].

**Natural Sources:** It is extracted from various plants, most notably sumac (*Rhus javanica*), mistletoe (*Phoradendron reichenbachianum*), and the seeds of *Morus alba* (white mulberry) [1] [3].

## Biological Activities and Research Data

**Moronic acid** and its derivatives exhibit a range of potent biological activities. The table below summarizes key quantitative data from recent research.

Biological Activity	Experimental Model/Organism	Key Results/Efficiency	Citation
Anti-HIV-1	In vitro (MT-2 cell lines)	Derivative <b>12</b> : $EC_{50} = 0.0006 \mu M$ (more potent than clinical candidate Bevirimat) [4]	
Anti-HIV-1	In vitro	Tripeptide-derivative <b>23</b> : $EC_{50} = 12.6 \pm 0.82 \mu M$ ( $CC_{50} = 38.0 \pm 4.2 \mu M$ ) [5] [6]	

Biological Activity	Experimental Model/Organism	Key Results/Efficiency	Citation
Anti-HSV-1	In vitro & In vivo (mice)	Significantly extended survival time and slowed lesion progression in infected mice [1] [2]	
Anti-HSV-1	In vitro	Tripeptide-derivative <b>23</b> : EC <sub>50</sub> = <b>30.9 ± 3.3 μM</b> (CC <sub>50</sub> > 100 μM) [5] [6]	
Antimicrobial (G+)	In vitro ( <i>S. aureus</i> , <i>E. faecalis</i> )	Tripeptide-derivative <b>16</b> : <b>99.6% inhibition</b> of <i>S. aureus</i> at 62.5 μM [5] [6]	
Anti-inflammatory	In vivo (mice with colitis)	Dosage 5-10 mg/kg: Inhibited intestinal macrophage M1 polarization and ROS-NF-κB-NLRP3 signaling [2]	
Cytotoxic	In vitro (HeLa, G-361, MCF7 cancer cells)	Intermediate <b>21</b> : IC <sub>50</sub> = <b>7.9 - 8.6 μM</b> (Non-toxic in normal fibroblasts, IC <sub>50</sub> > 50 μM) [5] [6]	

## Synthetic and Modification Methodologies

Efficient synthesis of **moronic acid** and its derivatives is crucial for ongoing research and development.

**Synthesis from Betulin:** An efficient synthesis has been accomplished starting from betulin, proceeding in 11 steps with a total yield of 24% [7]. A patented method involves a multi-step process using allobetulin as a key intermediate, involving a Wagner-Meerwein rearrangement, oxidation, and alkaline hydrolysis [8].

**Design of Bioactive Derivatives:** A common strategy involves modifying the C-28 carboxylic acid group to create amide derivatives. Recent research created conjugates with tripeptides (MAG/GAM) to enhance biological activity [5]. The workflow for creating these derivatives involves peptide synthesis followed by conjugation with the triterpenoid.

For anti-HIV maturation inhibitors, a key strategy is introducing conformationally restricted substituents at the C-3 position. The synthesis of derivative **12**, a highly potent analog, began with commercially available

2-ethyl-2-methylsuccinic acid, which was converted to an anhydride and then coupled with betulinic acid [4].

## Research Applications and Commercial Availability

**Moronic acid** is used in pharmacological research, natural product synthesis, and as a lead compound in drug development [9]. It is commercially available from several chemical suppliers for research purposes.

### Supplier Examples:

- **Biosynth**: Product GAA71327 [3].
- **TCI Chemical**: Purity >96.0%, sold as 5mg (\$194) or 25mg (\$584) quantities [2].
- **Chem-Impex**: Purity ≥96% (HPLC) [2].

## Conclusion

**Moronic acid** is a versatile natural product with compelling biological activities. Its potent and broad-spectrum antiviral profile, especially against HIV, alongside its antimicrobial and anti-inflammatory effects, makes it a promising candidate for developing new therapeutic agents.

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## References

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